5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Descripción

Introduction and Background

Chemical Classification and Taxonomy

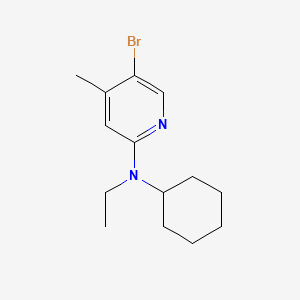

5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine belongs to the class of heterocyclic amines , specifically pyridine derivatives . Its molecular formula, $$ \text{C}{14}\text{H}{21}\text{BrN}_2 $$, and molecular weight of 297.23 g/mol, place it within the broader category of halogenated aminopyridines. Key structural features include:

- A pyridine ring substituted with bromine (5-position) and methyl (4-position) groups.

- A tertiary amine at the 2-position, bonded to cyclohexyl and ethyl substituents.

The compound’s IUPAC name, This compound , reflects its substitution pattern and functional groups. Its SMILES representation, CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br, and InChIKey, IPLCSOSBBNQFIZ-UHFFFAOYSA-N, provide unambiguous identifiers for computational and synthetic applications.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{BrN}_2 $$ |

| Molecular Weight | 297.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br |

| InChIKey | IPLCSOSBBNQFIZ-UHFFFAOYSA-N |

Historical Context in Aminopyridine Research

Aminopyridines have been pivotal in medicinal chemistry since the mid-20th century, with 4-aminopyridine (4-AP) emerging as a notable potassium channel blocker for neurological applications. The synthesis of this compound aligns with modern efforts to diversify pyridine scaffolds for targeted drug design. While 4-AP derivatives dominated early research, recent advancements in halogenation and cross-coupling techniques (e.g., Suzuki-Miyaura reactions) have enabled the development of brominated analogues like this compound. Its design leverages the electronic effects of bromine to facilitate further functionalization, a strategy highlighted in contemporary pyridine chemistry.

Significance in Pyridine Chemistry

Pyridine derivatives are indispensable in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable reactivity. The bromine atom in this compound enhances its utility as a synthetic intermediate, enabling:

- Palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- Nucleophilic substitutions for introducing diverse functional groups.

- Coordination chemistry as a ligand in metal-organic frameworks.

The cyclohexyl and ethyl groups contribute to steric bulk and lipophilicity, properties critical in optimizing drug bioavailability. For instance, similar N-alkylated pyridines have been employed in antiviral and anticancer agents, underscoring the therapeutic relevance of this structural motif.

Structural Characteristics Overview

The compound’s structure is defined by three key regions:

- Pyridine Core : The bromine atom at C5 and methyl group at C4 create electronic asymmetry, directing reactivity toward electrophilic and nucleophilic attacks at specific positions.

- Tertiary Amine : The N-cyclohexyl and N-ethyl substituents induce steric hindrance, influencing binding interactions in biological systems.

- Halogenation Site : The C5 bromine serves as a handle for further derivatization, a feature exploited in late-stage functionalization of pharmaceuticals.

Computational studies of its geometry reveal a planar pyridine ring with substituents adopting equatorial conformations to minimize steric strain.

Research Objectives and Rationale

Current research on this compound focuses on:

- Synthetic Applications : Optimizing its use in Suzuki-Miyaura couplings to generate biaryl structures for drug candidates.

- Biological Evaluation : Screening for kinase inhibition or antimicrobial activity, leveraging its structural similarity to bioactive pyridines.

- Material Science : Exploring its role as a ligand in catalytic systems or fluorescent probes.

These objectives align with broader goals in pyridine chemistry to develop modular, multifunctional building blocks for interdisciplinary applications.

Propiedades

IUPAC Name |

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCSOSBBNQFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine typically involves the following steps:

Bromination of 4-methyl-2-pyridine: The starting material, 4-methyl-2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-4-methyl-2-pyridine.

Formation of the amine: The brominated pyridine is then reacted with cyclohexylamine and ethylamine under appropriate conditions to form the desired compound. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is primarily investigated for its potential as an intermediate in the development of drugs targeting neurological and psychiatric disorders. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and receptor functions, making it a candidate for therapeutic applications.

Biological Studies

The compound serves as a probe in biological research, particularly in studying enzyme interactions and receptor binding. Preliminary studies indicate that it may inhibit certain enzymes involved in critical cellular processes, suggesting its potential role as a therapeutic agent in treating conditions like anxiety and depression.

Material Science

In material science, this compound is utilized in developing advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties contribute to the performance of these materials in electronic applications.

The biological activity of this compound has been explored through various studies:

-

In Vitro Studies :

- The compound demonstrated enzyme inhibition in cell-free assays.

- Cytotoxicity tests on cancer cell lines revealed varying degrees of effectiveness, indicating its potential as an anticancer agent.

-

In Vivo Studies :

- Animal models have shown significant behavioral changes consistent with neuroactive compounds, including alterations in anxiety-like behaviors.

| Study Type | Observations | Notes |

|---|---|---|

| In Vitro | Enzyme inhibition observed | Potential therapeutic applications |

| Cytotoxicity on cancer cell lines | Varies by concentration | |

| In Vivo | Behavioral changes in animal models | Consistent with neuroactive effects |

Comparative Studies

When compared to similar compounds, such as other substituted pyridines, this compound shows enhanced lipophilicity and improved receptor binding profiles. This makes it a more effective candidate for further research into its pharmacological properties.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclohexyl and ethylamine groups can also influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, differing in substituents, ring systems, or biological properties:

Substituted Pyridines and Pyrimidines

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structure.

Key Observations :

Substituent Effects: The cyclohexyl-ethylamine group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopentyl or 4-fluorophenyl . This bulk may reduce solubility but enhance binding specificity in hydrophobic pockets .

Ring System Differences :

- Pyrimidine-based analogs (e.g., compounds in ) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the ring, which may alter hydrogen-bonding interactions compared to pyridine derivatives .

Biological Activity: The dimethoxybenzyl-pyridin-2-amine derivative has demonstrated anti-tumor and anti-viral activities, likely due to its planar aromatic system facilitating DNA intercalation or enzyme inhibition.

Crystallographic and Stability Insights

Actividad Biológica

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring, a cyclohexyl group, and an ethylamine moiety. The compound has gained attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activity.

Chemical Structure

The molecular formula of this compound is C13H19BrN2, with a molecular weight of approximately 285.21 g/mol. The presence of the bromine atom and the specific substituents on the pyridine ring are believed to influence the compound's reactivity and biological properties.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can modulate enzyme activity or receptor binding, while the cyclohexyl and ethylamine groups may enhance binding affinity and specificity. This mechanism is crucial for its potential applications in drug discovery and development.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against leukemia and breast cancer cell lines, indicating potential as anticancer agents .

- Protein Kinase Inhibition : There is emerging evidence that this compound may act as a protein kinase inhibitor, which is significant given the role of kinases in cancer progression and other diseases .

- Antimicrobial Properties : The structural features of this compound suggest possible antimicrobial activity, potentially targeting bacterial cell walls or interfering with essential metabolic pathways.

Case Study: Anticancer Activity

A study evaluating various pyridine derivatives highlighted that certain structural modifications could enhance cytotoxicity against cancer cell lines. For instance, derivatives with bromine substitutions demonstrated increased activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G0-G1 phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Similar Derivative | U-937 | 2.41 | Cell cycle arrest |

Table: Summary of Biological Activities

Q & A

Q. Basic

- X-ray crystallography : Resolves bond lengths and angles (e.g., N–H···N hydrogen bonds in pyridine derivatives) .

- NMR/IR spectroscopy : Identifies functional groups (e.g., bromo and methyl substituents) and confirms regioselectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

How can researchers resolve contradictions in biological activity data for structurally similar pyridine derivatives?

Advanced

Contradictions may arise from assay variability or substituent effects. A systematic approach includes:

- Dose-response profiling : Compare IC50 values across multiple cell lines .

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases or receptors) using software like AutoDock .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends in bioactivity .

What experimental design strategies are recommended for studying substituent effects on pharmacological activity?

Q. Advanced

- Factorial design : Vary substituents (e.g., bromo vs. chloro, cyclohexyl vs. aryl) while measuring outcomes like binding affinity or cytotoxicity .

- QSAR modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity data to derive predictive models .

How should researchers handle safety and waste management for this compound during synthesis?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration or neutralization protocols .

What strategies mitigate byproduct formation during the synthesis of brominated pyridine derivatives?

Q. Advanced

- In situ monitoring : Use inline FTIR or HPLC to detect intermediates and adjust reaction conditions dynamically .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions, while low temperatures minimize thermal degradation .

How can researchers validate the reproducibility of synthetic protocols for this compound?

Q. Basic

- Interlaboratory studies : Share protocols with collaborators to assess yield and purity consistency.

- Control experiments : Repeat reactions with identical reagents and conditions, documenting deviations (e.g., humidity, catalyst lot) .

What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Advanced

In analogous pyridin-2-amines, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice. Short contacts (e.g., C–H···π interactions at 2.50 Å) further influence packing motifs, as seen in X-ray studies .

How can AI enhance the development of derivatives with improved pharmacokinetic properties?

Q. Advanced

- Generative models : Propose novel derivatives with optimized logP and solubility using deep learning frameworks like ChemBERT .

- PK/PD simulations : Predict absorption and metabolism using physiologically based pharmacokinetic (PBPK) models integrated with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.